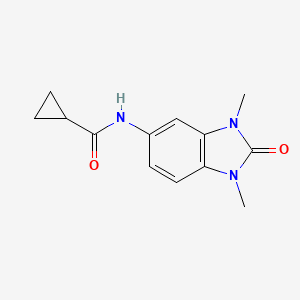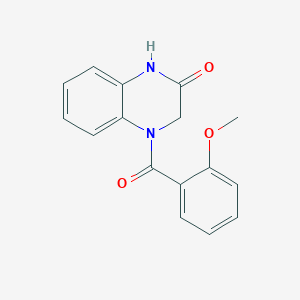![molecular formula C10H10N4 B7536483 3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}pyridine](/img/structure/B7536483.png)
3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}pyridine, commonly known as PPT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. PPT belongs to the class of pyrrolo[2,1-c][1,2,4]triazoles, which are known to exhibit diverse biological activities.
作用机制
The mechanism of action of PPT is not fully understood. However, it is believed that PPT exerts its biological effects by modulating various signaling pathways. For example, PPT has been shown to activate the p53 pathway, which leads to cell cycle arrest and apoptosis. PPT has also been found to inhibit the expression of androgen receptor, which is involved in the development and progression of prostate cancer.
Biochemical and Physiological Effects:
PPT has been reported to exhibit diverse biochemical and physiological effects. For example, PPT has been shown to induce apoptosis in cancer cells by activating the caspase pathway. PPT has also been found to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6. Moreover, PPT has been shown to have analgesic effects by inhibiting the release of substance P in the spinal cord.
实验室实验的优点和局限性
PPT has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. PPT is also soluble in various solvents, which makes it suitable for different experimental conditions. However, PPT has some limitations as well. It is a relatively new compound, and its biological effects are not fully understood. Moreover, PPT has low bioavailability, which limits its potential applications in vivo.
未来方向
There are several future directions for PPT research. One potential direction is to investigate the role of PPT in regulating the immune system. PPT has been shown to inhibit the expression of pro-inflammatory cytokines, which suggests that it may have immunomodulatory effects. Another potential direction is to develop PPT derivatives with improved bioavailability and selectivity. This may lead to the development of novel therapeutic agents for various diseases, including cancer and inflammatory disorders.
Conclusion:
In conclusion, PPT is a heterocyclic compound that has shown promising results in various scientific research applications. It is synthesized by the reaction of pyridine-3-carboxaldehyde with 5-amino-1H-pyrrolo[2,1-c][1,2,4]triazole in the presence of a catalyst. PPT exerts its biological effects by modulating various signaling pathways and has diverse biochemical and physiological effects. PPT has several advantages for lab experiments, but also has some limitations. There are several future directions for PPT research, including investigating its immunomodulatory effects and developing PPT derivatives with improved bioavailability and selectivity.
合成方法
The synthesis of PPT involves the reaction of pyridine-3-carboxaldehyde with 5-amino-1H-pyrrolo[2,1-c][1,2,4]triazole in the presence of a catalyst. The reaction yields PPT as a yellow solid with a melting point of 220-222°C. The purity of the compound can be confirmed using analytical techniques such as NMR and Mass Spectrometry.
科学研究应用
PPT has shown promising results in various scientific research applications. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. PPT has also been found to inhibit the growth of human prostate cancer cells by regulating the androgen receptor pathway. Moreover, PPT has been shown to have anti-inflammatory and analgesic effects in animal models.
属性
IUPAC Name |
3-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-3-8(7-11-5-1)10-13-12-9-4-2-6-14(9)10/h1,3,5,7H,2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXVOVAXYZDYHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-bromophenyl)-N-[4-(3-oxopiperazin-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7536407.png)
![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea](/img/structure/B7536421.png)
![4-(2,2-difluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7536428.png)


![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7536439.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide](/img/structure/B7536452.png)
![3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)benzamide](/img/structure/B7536456.png)
![N-(3-acetamidophenyl)-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B7536470.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-pyridin-2-ylacetamide](/img/structure/B7536478.png)

![3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]quinazolin-4-one](/img/structure/B7536489.png)

